molecular formula C13H14N2 B13105555 4-Phenyl-2-propylpyrimidine

4-Phenyl-2-propylpyrimidine

Cat. No.: B13105555
M. Wt: 198.26 g/mol
InChI Key: OANOPYCINAOPJR-UHFFFAOYSA-N
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Description

4-Phenyl-2-propylpyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is notable for its phenyl and propyl substituents at positions 4 and 2, respectively. Pyrimidines are widely recognized for their biological significance, being integral components of nucleic acids and various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-propylpyrimidine typically involves the condensation of appropriate carbonyl compounds with diamines. One common method is the reaction of 4-phenyl-2-propyl-1,3-diaminopropane with formamide under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which cyclizes to form the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-propylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

4-Phenyl-2-propylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-propylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

  • 2-Phenylpyrimidine
  • 4-Propylpyrimidine
  • 2,4-Diphenylpyrimidine

Comparison: 4-Phenyl-2-propylpyrimidine is unique due to the presence of both phenyl and propyl substituents, which confer distinct chemical and biological properties. Compared to 2-Phenylpyrimidine and 4-Propylpyrimidine, the dual substitution enhances its versatility in chemical reactions and potential bioactivity. The combination of these substituents may also influence its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-phenyl-2-propylpyrimidine

InChI

InChI=1S/C13H14N2/c1-2-6-13-14-10-9-12(15-13)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3

InChI Key

OANOPYCINAOPJR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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